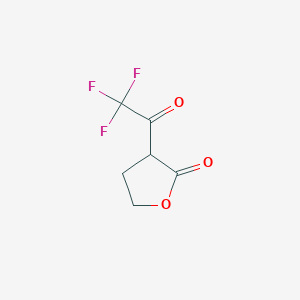
1-Chloro-4-(2,2,2-trifluoroethoxy)benzene
Vue d'ensemble
Description
1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol . It is characterized by the presence of a chloro group and a trifluoroethoxy group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to target the respiratory system, liver, and adrenal gland . These organs play crucial roles in metabolism, hormone regulation, and oxygen supply, which could be affected by the compound.
Mode of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound might interact with its targets through these substituents, causing changes in their function.
Result of Action
Given its potential targets, it could cause changes in cellular function in the respiratory system, liver, and adrenal gland . These changes could result in altered metabolic rates, hormone levels, and oxygen supply.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene. For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and how effectively it interacts with its targets. Furthermore, the compound should be stored in a sealed environment, away from moisture and light , to maintain its stability and efficacy.
Méthodes De Préparation
The synthesis of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-chlorophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
1-Chloro-4-(2,2,2-trifluoroethoxy)ethoxybenzene: Contains an additional ethoxy group, leading to increased molecular weight and altered chemical behavior
Propriétés
IUPAC Name |
1-chloro-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDOKLDWNIZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548869 | |
| Record name | 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80054-80-4 | |
| Record name | 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)





![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)

![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)
![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)



![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)
